molecular formula C21H17N3O3S2 B2553759 (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882218-76-0

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2553759
CAS No.: 882218-76-0
M. Wt: 423.51
InChI Key: RHKLMTBEZZYLFD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a pyrazole moiety substituted with 3,4-dimethoxyphenyl and phenyl groups. Its molecular structure includes a conjugated system formed by the benzylidene group bridging the pyrazole and thiazolidinone rings (Figure 1).

Properties

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-26-16-9-8-13(10-17(16)27-2)19-14(11-18-20(25)22-21(28)29-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,28)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKLMTBEZZYLFD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C29H23N5O3SC_{29}H_{23}N_{5}O_{3}S with a molecular weight of 521.6 g/mol. The unique structure includes:

  • A thiazolidinone ring which is often associated with various biological activities.
  • A pyrazole moiety , known for its anti-inflammatory and antimicrobial properties.
  • Methoxyphenyl substituents that enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Proteus mirabilis

In a study evaluating antimicrobial efficacy, several derivatives were tested using the well diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could reduce these cytokines significantly, demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

Preliminary studies indicate that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values lower than 10 µM against tumor cell lines such as HCT116 (colorectal cancer) and MDA-MB 231 (breast cancer) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Signal Transduction Modulation : It can alter signaling pathways by binding to receptors or other proteins, leading to reduced inflammation or inhibited tumor growth .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:

  • A study synthesized multiple thiazolidinone compounds and assessed their antimicrobial activity against a range of pathogens. Results indicated that modifications in the structure significantly affected their efficacy .
CompoundActivityReference
Compound AAntimicrobial
Compound BAnti-inflammatory
Compound CAnticancer (HCT116)

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolidine ring, a pyrazole moiety, and multiple aromatic substituents. The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate precursors followed by cyclization to form the thiazolidinone framework. The general synthetic route can be summarized as follows:

  • Preparation of Pyrazole Derivative : The initial step involves synthesizing the pyrazole moiety through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Formation of Thiazolidinone Ring : Subsequent reactions lead to the formation of the thiazolidinone ring through cyclization processes involving thioketones or thioesters.

Biological Activities

Research indicates that compounds similar to (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant biological activities, including:

  • Antidiabetic Properties : Thiazolidinones are known for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity.
  • Antimicrobial Activity : Preliminary studies have shown that thiazolidinone derivatives possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential as anti-inflammatory agents by inhibiting key inflammatory pathways.

Antidiabetic Activity

A study conducted on similar thiazolidinone derivatives revealed their effectiveness in improving insulin sensitivity in diabetic animal models. These compounds were found to lower blood glucose levels significantly compared to control groups.

Antimicrobial Studies

In vitro tests on bacterial strains such as Escherichia coli and Staphylococcus aureus indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests substantial potential for developing new antimicrobial agents based on this scaffold.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. For instance, docking simulations against PPARγ and other relevant receptors have shown favorable binding affinities, supporting its potential use in metabolic disorders.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesPrimary Activity
(5Z)-5-[...]-thiazolidinoneContains thiazolidinone ringAntidiabetic
RosiglitazonePPARγ agonist; thiazolidinedioneAntidiabetic
PioglitazoneSimilar structure; different pharmacokineticsAntidiabetic
Other Thiazolidinedione DerivativesVariations in side chainsAntidiabetic/anti-inflammatory

This table highlights the unique aspects of This compound while situating it within a broader context of related pharmacologically active compounds.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : 1-Phenyl and 3-(3,4-dimethoxyphenyl) substituents.
  • Thiazolidinone ring: 2-Sulfanylidene group at position 2 and a methylidene linkage at position 3.
  • Stereochemistry : The Z-configuration of the methylidene group is critical for planar molecular geometry .

Comparison with Structural Analogs

Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison with structurally related compounds:

Substituent Variations and Molecular Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Structural Differences
Target Compound R1: 3-(3,4-dimethoxyphenyl), R2: 1-phenyl, R3: H 481.56 Pyrazole core with dual aryl groups
(5Z)-5-[[3-(4-Methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-... R1: 3-(4-methoxy-2-methylphenyl), R3: 3-methoxypropyl 535.62 Bulky 3-methoxypropyl group at R3
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one R2: 4-methylphenyl, No pyrazole core 385.44 Simplified structure without pyrazole
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one R1: 2-hydroxybenzylidene 339.39 Hydroxyl group enables H-bonding

Notes:

  • The pyrazole-containing compounds (e.g., target compound and ) exhibit enhanced steric bulk compared to simpler thiazolidinones (e.g., ), affecting solubility and crystal packing .
  • Electron-donating groups (e.g., methoxy in the target compound) increase aromatic ring electron density, influencing π-π stacking and reactivity .
  • The hydroxyl group in ’s compound facilitates intramolecular hydrogen bonding (S(6) motif), stabilizing the Z-configuration .

Crystallographic and Stability Insights

  • The target compound’s pyrazole-thiazolidinone system adopts a planar conformation, as confirmed by X-ray diffraction studies (SHELX refinement) .
  • Dihedral angles between aromatic rings in analogs vary significantly: Target compound: ~79° between pyrazole and thiazolidinone rings . Hydroxyl-substituted analog (): 9.68° between thiazolidinone and hydroxybenzylidene rings, enabling tighter crystal packing .
  • Intermolecular interactions (e.g., C–H⋯S, C–H⋯π) in analogs influence melting points and solubility. For example, the hydroxyl group in ’s compound lowers melting points compared to methoxy-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.